LY3325656 -

LY3325656

Catalog Number: EVT-1535083
CAS Number:
Molecular Formula: C21H25F3N4O2
Molecular Weight: 422.4522
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LY3325656 is a novel GPR142 agonist, demonstrating anti-diabetic benefits and ADME/PK properties suitable for human dosing.
Overview

LY3325656 is a novel compound classified as a G protein-coupled receptor 142 agonist. It has been identified for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound exhibits a favorable profile in terms of potency and drug-like properties, making it suitable for clinical testing in humans. Research surrounding LY3325656 has focused on its mechanism of action, synthesis, and potential applications in diabetes management.

Source and Classification

LY3325656 was discovered through a systematic drug discovery process aimed at identifying effective G protein-coupled receptor agonists. The receptor GPR142 is known to play a significant role in metabolic regulation, particularly in insulin secretion and glucose homeostasis. As a member of the benzamide class of compounds, LY3325656 is categorized under hypoglycemic agents, which are substances that lower blood sugar levels.

Synthesis Analysis

Methods and Technical Details

The synthesis of LY3325656 involves several key steps, typically starting from readily available precursors. The synthetic route includes:

  1. Formation of the Benzamide Core: The initial step involves the reaction of an appropriate amine with a carboxylic acid derivative to form the benzamide structure.
  2. Triazole Formation: A crucial step in the synthesis is the formation of the triazole ring, which is achieved through a cycloaddition reaction involving azides and alkynes.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography to ensure high purity suitable for biological testing.

The synthetic process has been optimized to yield high quantities of LY3325656 with minimal by-products, ensuring efficiency and cost-effectiveness in production.

Molecular Structure Analysis

Structure and Data

The molecular structure of LY3325656 can be described by its specific arrangement of atoms and functional groups. It consists of a benzamide backbone with a triazole moiety attached. The structural formula can be represented as follows:

  • Molecular Formula: C_{14}H_{15}N_{5}O
  • Molecular Weight: 273.30 g/mol

The compound's three-dimensional conformation plays a critical role in its interaction with the GPR142 receptor, influencing its agonistic activity.

Chemical Reactions Analysis

Reactions and Technical Details

LY3325656 undergoes various chemical reactions that are essential for its biological activity. Key reactions include:

  1. Binding to GPR142: Upon administration, LY3325656 binds to the GPR142 receptor, triggering conformational changes that initiate downstream signaling pathways.
  2. Metabolic Stability: The compound is designed to resist metabolic degradation, allowing for prolonged action within biological systems.
  3. Interaction with Other Biomolecules: LY3325656 may also interact with other receptors or enzymes involved in glucose metabolism, enhancing its therapeutic effects.

These reactions are crucial for understanding how LY3325656 functions within metabolic pathways.

Mechanism of Action

Process and Data

The primary mechanism of action for LY3325656 involves its role as an agonist at the GPR142 receptor. Upon binding:

  1. Activation of Signaling Pathways: LY3325656 activates Gq-dependent signaling pathways, leading to increased intracellular calcium levels.
  2. Stimulation of Insulin Secretion: This activation results in enhanced glucose-dependent insulin secretion from pancreatic beta cells.
  3. Regulation of Hormone Secretion: The compound also influences the secretion of other hormones involved in glucose metabolism, contributing to improved glycemic control.

Data from preclinical studies suggest that LY3325656 effectively lowers blood glucose levels in animal models, supporting its potential use in diabetes therapy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white solid
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture
  • pH Stability Range: Effective within a pH range typical for physiological conditions (around pH 7.4)

These properties are crucial for determining formulation strategies for clinical applications.

Applications

Scientific Uses

LY3325656 has significant potential applications in scientific research and clinical settings:

  1. Diabetes Treatment: As a GPR142 agonist, it is being investigated as a novel treatment option for patients with type 2 diabetes.
  2. Metabolic Research: The compound serves as a valuable tool for studying the role of GPR142 in metabolic regulation and insulin secretion mechanisms.
  3. Drug Development: Ongoing research aims to optimize LY3325656's pharmacological profile, enhancing its efficacy and safety for potential therapeutic use.

The exploration of LY3325656 continues to provide insights into new avenues for diabetes management and metabolic health improvement.

Introduction to GPR142 Agonism in Type 2 Diabetes Mellitus (T2DM)

Pathophysiological Basis of T2DM: Insulin Resistance and β-Cell Dysfunction

Type 2 Diabetes Mellitus (T2DM) arises from a complex interplay between peripheral insulin resistance and pancreatic β-cell dysfunction. Insulin resistance manifests as impaired glucose uptake in skeletal muscle, unrestrained hepatic glucose production, and dysregulated adipokine secretion from adipose tissue. This necessitates increased insulin secretion from pancreatic β-cells to maintain normoglycemia. However, progressive β-cell failure—characterized by reduced insulin synthesis, impaired pulsatile secretion, and apoptosis—compromises compensatory mechanisms. The resultant hyperglycemia drives glucolipotoxicity, further exacerbating β-cell dysfunction and insulin resistance in a vicious cycle [8] [10]. Notably, obesity amplifies these pathways through chronic inflammation, endoplasmic reticulum stress, and mitochondrial dysfunction.

Table 1: Key Pathophysiological Defects in T2DM

TissueMolecular DefectFunctional Consequence
Pancreatic β-cellsReduced GLUT2 expression, Altered KATP channel activityImpaired glucose sensing, Decreased insulin secretion
LiverIncreased gluconeogenic enzymes (PEPCK, G6Pase), Insulin receptor substrate (IRS) degradationFasting hyperglycemia, Hepatic insulin resistance
Skeletal MuscleReduced GLUT4 translocation, Impaired insulin signaling (PI3K/Akt pathway)Decreased glucose uptake
Adipose TissueElevated free fatty acids, Pro-inflammatory cytokines (TNF-α, IL-6)Systemic inflammation, Lipotoxicity

Role of G Protein-Coupled Receptors (GPCRs) in Glucose Homeostasis

G Protein-Coupled Receptors (GPCRs) serve as critical nutrient sensors linking metabolite concentrations to insulin secretion and glucose homeostasis. They primarily signal through:

  • Gαq: Activates phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC). This pathway potentiates glucose-stimulated insulin secretion (GSIS) [7].
  • Gαs: Stimulates adenylate cyclase to increase cAMP, enhancing insulin exocytosis via protein kinase A (PKA) and Epac2 [5].
  • Gαi/o: Inhibits adenylate cyclase, counterbalancing Gαs activity [5].

GPCR-based therapies (e.g., GLP-1 receptor agonists) leverage glucose-dependent insulin secretion to minimize hypoglycemia risk. Their pleiotropic effects—including β-cell preservation, appetite suppression, and cardiorenal benefits—make them attractive targets for T2DM management [2] [5].

Table 2: Metabolic GPCRs in T2DM Therapeutics

GPCREndogenous LigandTherapeutic ActionClinical Status
GPR142L-TryptophanGlucose-dependent insulin secretion, Incretin modulationPhase 1 (LY3325656)
GPR40 (FFAR1)Long-chain fatty acidsInsulin secretion, Incretin releasePhase 3 (Fasiglifam)
GPR119OleoylethanolamideInsulin secretion, GLP-1 releasePreclinical/Phase 2
GLP-1RGLP-1Insulin secretion, Glucagon suppression, Gastric emptyingMarketed (Liraglutide, Semaglutide)

GPR142 as a Novel Therapeutic Target: Mechanisms of Glucose-Dependent Insulin Secretion (GDIS)

GPR142, a Gαq-coupled receptor enriched in pancreatic islets, is activated by aromatic amino acids—notably L-tryptophan. Its agonism triggers PLCβ-mediated IP3 accumulation, elevating intracellular calcium ([Ca²⁺]i) in β-cells. Crucially, this calcium influx only augments insulin secretion when ambient glucose exceeds 5.6 mM, as confirmed by in vitro islet studies [7]. This glucose dependency arises because:

  • Glucose metabolism closes KATP channels, depolarizing β-cell membranes.
  • Membrane depolarization opens voltage-dependent calcium channels (VDCCs), permitting calcium entry.
  • GPR142-generated IP3 further amplifies calcium release from endoplasmic stores, synergizing with VDCC flux [1] [7].

Beyond insulin secretion, GPR142 agonism stimulates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) release from enteroendocrine cells. This incretin effect enhances β-cell function while suppressing glucagon secretion, providing multi-modal glucose control [1].

Unmet Needs in T2DM Therapeutics: Durability and Hypoglycemia Risk Mitigation

Current T2DM therapies face significant limitations:

  • Sulfonylureas (e.g., glibenclamide) induce insulin secretion independently of glucose, causing hypoglycemia in 20–40% of patients [4].
  • DPP-4 inhibitors (e.g., sitagliptin) exhibit modest HbA1c reductions (–0.5% to –0.8%) with limited durability due to progressive β-cell failure [10].
  • GLP-1 receptor agonists require injections and cause gastrointestinal side effects, reducing adherence [10].

LY3325656 addresses these gaps through glucose-dependent insulin secretion (minimizing hypoglycemia) and β-cell preservation (enhancing durability). Preclinical data confirm its additive effects with DPP-4 inhibitors, suggesting synergistic potential in combination therapy [1] [3].

Properties

Product Name

LY3325656

IUPAC Name

N-((1R,3S)-3-((1,4-Dimethyl-1H-imidazol-5-yl)carbamoyl)cyclohexyl)-N-methyl-3-(trifluoromethyl)benzamide

Molecular Formula

C21H25F3N4O2

Molecular Weight

422.4522

InChI

InChI=1S/C21H25F3N4O2/c1-13-18(27(2)12-25-13)26-19(29)14-6-5-9-17(11-14)28(3)20(30)15-7-4-8-16(10-15)21(22,23)24/h4,7-8,10,12,14,17H,5-6,9,11H2,1-3H3,(H,26,29)/t14-,17+/m0/s1

InChI Key

ODVLIKAJGRPFQZ-WMLDXEAASA-N

SMILES

O=C(N([C@H]1C[C@@H](C(NC2=C(C)N=CN2C)=O)CCC1)C)C3=CC=CC(C(F)(F)F)=C3

Solubility

Soluble in DMSO

Synonyms

LY3325656; LY-3325656; LY 3325656

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.